![molecular formula C₁₈H₁₈N₂O₃ B1145227 Oxcarbazepine O-Propan-1-one CAS No. 186694-22-4](/img/new.no-structure.jpg)
Oxcarbazepine O-Propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxcarbazepine O-Propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₈N₂O₃ and its molecular weight is 310.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptic Applications
Primary Use in Epilepsy
Oxcarbazepine is primarily used for the treatment of partial-onset seizures in adults and children. It can be administered as monotherapy or as adjunctive therapy, making it versatile in managing epilepsy. The drug was first approved in the United States in 2000 and has since been recognized for its efficacy and safety profile compared to other antiepileptic drugs like carbamazepine .
Mechanism of Action
Oxcarbazepine acts as a voltage-sensitive sodium channel antagonist, which helps stabilize neuronal membranes and reduce the frequency of seizures. Its pharmacological activity is largely attributed to its active metabolite, MHD (monohydroxy derivative), which is responsible for its therapeutic effects .
Application | Details |
---|---|
Indication | Partial-onset seizures in adults and children aged 4 years and older |
Administration | Monotherapy or adjunctive therapy |
Approval Year | 2000 |
Mechanism | Voltage-sensitive sodium channel antagonist |
Neuropathic Pain Management
Oxcarbazepine has been investigated for its potential efficacy in treating neuropathic pain, particularly painful diabetic peripheral neuropathy (DPN). A systematic review of randomized controlled trials indicated mixed results regarding its effectiveness:
- In trials involving painful DPN, oxcarbazepine demonstrated a significant reduction in pain scores compared to placebo. Specifically, about 34.8% of participants reported at least a 50% reduction in pain after 16 weeks of treatment with oxcarbazepine versus 18.2% with placebo .
- However, evidence from other studies remains conflicting, with some trials showing little to no benefit .
Condition | Efficacy Findings |
---|---|
Painful Diabetic Neuropathy | 34.8% reported ≥50% pain reduction vs. 18.2% placebo |
Radiculopathy | No significant benefit reported |
Mixed Neuropathies | 19.3% reported ≥50% pain relief vs. 4.8% placebo |
Off-Label Uses
Oxcarbazepine is also employed off-label for several conditions:
- Bipolar Disorder: While not FDA-approved for this application, oxcarbazepine has been used as a mood stabilizer in patients with bipolar disorder due to its antiepileptic properties .
- Trigeminal Neuralgia: It has shown efficacy in treating this type of facial pain, providing substantial relief comparable to carbamazepine .
- Hyponatremia Risk: Caution is advised when using oxcarbazepine due to its association with hyponatremia (low sodium levels), particularly in patients with pre-existing conditions or those on other medications that may exacerbate this effect .
Safety Profile and Adverse Effects
While oxcarbazepine is generally well-tolerated, it is associated with several adverse effects:
- Common side effects include dizziness, drowsiness, and nausea.
- Serious adverse effects can include Stevens-Johnson syndrome and toxic epidermal necrolysis, particularly within the first two weeks of treatment .
- Hyponatremia has been documented in various case studies, necessitating monitoring of sodium levels during treatment .
Case Study Example
Eigenschaften
CAS-Nummer |
186694-22-4 |
---|---|
Molekularformel |
C₁₈H₁₈N₂O₃ |
Molekulargewicht |
310.35 |
Synonyme |
(1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.